![molecular formula C19H18N2O3 B5711606 N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5711606.png)
N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as ABT-639, is a chemical compound that belongs to the class of isoxazolecarboxamides. It is a selective T-type calcium channel blocker that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide selectively blocks T-type calcium channels by binding to the alpha-1 subunit of these channels. This results in the inhibition of calcium influx into cells, which in turn reduces neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have significant effects on the central nervous system, including the modulation of pain, anxiety, and epilepsy. It has also been shown to have potential therapeutic applications in the treatment of hypertension, as it reduces blood pressure by inhibiting the activity of T-type calcium channels in vascular smooth muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a highly selective T-type calcium channel blocker, which makes it an ideal tool for studying the role of these channels in various physiological and pathological processes. However, its high selectivity also limits its potential therapeutic applications, as it may not be effective against diseases that involve other calcium channel subtypes.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, including:
1. Further studies on the role of T-type calcium channels in various diseases, such as epilepsy, neuropathic pain, and anxiety.
2. Development of more potent and selective T-type calcium channel blockers for potential therapeutic applications.
3. Investigation of the potential side effects of N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, particularly on the cardiovascular system.
4. Studies on the potential interactions between N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide and other drugs, particularly those that target calcium channels.
5. Development of new animal models for studying the effects of N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide on various physiological and pathological processes.
Synthesemethoden
The synthesis of N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves a multi-step process that starts with the reaction of 4-methoxybenzylamine with 3-phenyl-5-methylisoxazole-4-carboxylic acid, followed by the coupling of the resulting intermediate with 1,1'-carbonyldiimidazole. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, epilepsy, neuropathic pain, and anxiety. It has been shown to selectively block T-type calcium channels, which play a crucial role in the regulation of neuronal excitability and neurotransmitter release.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-17(18(21-24-13)15-6-4-3-5-7-15)19(22)20-12-14-8-10-16(23-2)11-9-14/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABKJKDTSBNFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.